molecular formula C15H17ClN2O B11847953 Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine CAS No. 923021-74-3

Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine

Cat. No.: B11847953
CAS No.: 923021-74-3
M. Wt: 276.76 g/mol
InChI Key: ZZIWZZMBVHGQEF-UHFFFAOYSA-N
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Description

Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine is a chemical compound with the molecular formula C15H17ClN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine typically involves the reaction of 1-chloroisoquinoline with cyclohexanamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the isoquinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-chloroisoquinoline: A precursor in the synthesis of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine.

    Cyclohexanamine: Another precursor used in the synthesis.

    Isoquinoline derivatives:

Uniqueness

This compound is unique due to its specific combination of the isoquinoline ring and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

923021-74-3

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

4-(1-chloroisoquinolin-6-yl)oxycyclohexan-1-amine

InChI

InChI=1S/C15H17ClN2O/c16-15-14-6-5-13(9-10(14)7-8-18-15)19-12-3-1-11(17)2-4-12/h5-9,11-12H,1-4,17H2

InChI Key

ZZIWZZMBVHGQEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

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